molecular formula C25H27N3O5 B357077 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-69-3

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B357077
CAS RN: 618877-69-3
M. Wt: 449.5g/mol
InChI Key: COJZTGBEKIEWQX-XTQSDGFTSA-N
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Description

“4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” is a chemical compound with the molecular formula C25H27N3O5 . It is offered by Benchchem for research purposes.

Scientific Research Applications

Chemical Structure and Synthesis

  • The title compound, 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone, is a related compound that has been isolated from the base-catalyzed condensation of 2-hydroxyacetophenone with pyrrole-2-carbaldehyde. It demonstrates the chemical reactivity of pyrrole derivatives in forming complex structures, pertinent to the study of similar compounds like 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one (Dey, Dey, Mallik, & Dahlenburg, 2003).

Synthesis of Pyrrole Derivatives

  • In the synthesis of pyrrolo[3,4-c]-pyridine derivatives, 2-(Aroyl, methylidene)-3-aryl-5-dicyanomethylene thiazolidine-4-on derivatives undergo morpholine treatment, forming complex structures. This showcases the potential for creating complex pyrrole derivatives (Zaleska, 1987).

Role in Inhibiting Histone Deacetylases

  • Aroyl-pyrrole-hydroxy-amides, a new class of synthetic HDAC inhibitors, have been synthesized and tested, indicating the potential for pyrrole derivatives in pharmacological applications. They were found to be potent against HDAC1 and maize HD2 enzymes, highlighting their relevance in biomedical research (Ragno et al., 2004).

Formation of Complex Heterocyclic Structures

  • The study of complex heterocyclic structures, such as the synthesis of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates, underlines the chemical versatility of pyrrole derivatives. These compounds are synthesized using morpholine and undergo oxirane ring opening, leading to a variety of structurally diverse products (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Applications in Synthesizing Polyheterocyclic Compounds

  • The synthesis of new polyheterocyclic compounds, like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, through a one-pot process, illustrates the ability to create complex molecules for potential therapeutic applications (Morales-Salazar et al., 2022).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-2-15-33-19-8-6-18(7-9-19)23(29)21-22(20-5-3-4-10-26-20)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h2-10,22,29H,1,11-17H2/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJZTGBEKIEWQX-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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